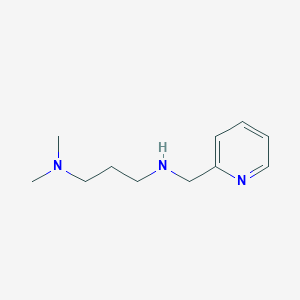

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

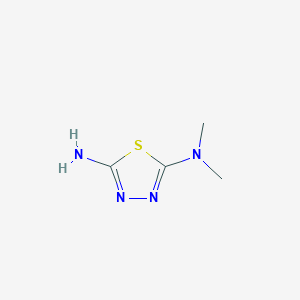

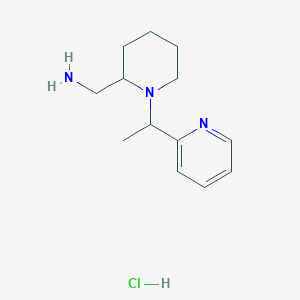

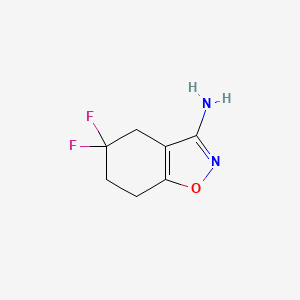

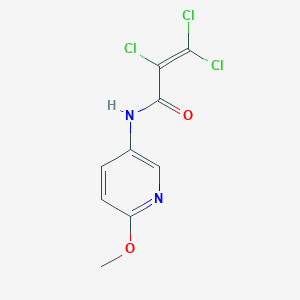

Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” can be represented by the SMILES stringCN(C)CCNCc1ccccn1 . Physical and Chemical Properties Analysis

“N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” is a solid at room temperature . Its molecular weight is 193.294.Aplicaciones Científicas De Investigación

Crystal Structure Studies

The crystal structure of complexes containing N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine has been extensively studied. For instance, Yokoyama et al. (2012) examined the crystal structures of N,N¢-dimethyl-N,N¢-bis(pyridin-2ylmethyl)propane-1,3-diaminecopper(II) perchlorate, highlighting the different configurations of N-alkyl groups in these complexes (Yokoyama et al., 2012).

Coordination Chemistry

Research by Hakimi et al. (2013) demonstrated the complexation of this ligand with Cadmium(II), forming structures with significant coordination chemistry implications (Hakimi et al., 2013).

Supramolecular Chemistry

Huang et al. (2017) explored the assembly of isomeric pyridine-diamine-based molecules with phosphoric acid, leading to the formation of salts with diverse non-covalent interactions and supramolecular architectures (Huang et al., 2017).

Catalysis

Sánchez-Sandoval et al. (2003) studied new complexes of the pinch-porphyrin family with this ligand, revealing their catalytic activity as peroxidase, a significant finding in the context of enzymatic catalysis (Sánchez-Sandoval et al., 2003).

Photocatalysis and Environmental Applications

Azam et al. (2018) reported a Cd(II) complex constructed from a similar ligand showing significant photocatalytic properties, highlighting the potential of such complexes in environmental applications (Azam et al., 2018).

Polymer Science

Guan et al. (2014) synthesized novel polyimides derived from a related diamine monomer, contributing to the development of high-performance polymers with applications in materials science (Guan et al., 2014).

Mecanismo De Acción

The mechanism of action of “N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” is not clear as it is primarily used for research purposes.

Safety and Hazards

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(pyridin-2-ylmethyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)9-5-7-12-10-11-6-3-4-8-13-11/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNGOQUFEMIIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)

![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)

![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)

![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)